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For Researchers, Scientists, and Drug Development Professionals

Abstract
Lupitidine, also known by its development code SKF-93479, is a potent, long-acting histamine

H2 receptor antagonist.[1] Developed by Smith, Kline & French, it was investigated for its

potential as an anti-ulcerogenic agent, though it was never brought to market.[1] This technical

guide provides a comprehensive overview of the chemical structure, properties, synthesis, and

pharmacological profile of Lupitidine, intended to serve as a valuable resource for researchers

and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identity
Lupitidine is a heterocyclic compound featuring a substituted pyrimidinone core linked to a

furan and a pyridine moiety through a thioether and an ethylamino bridge, respectively.

IUPAC Name: 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-

methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one[2]

Chemical Formula: C₂₁H₂₇N₅O₂S[2]

Molecular Weight: 413.54 g/mol [1][2]

CAS Number: 83903-06-4[2]
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Development Code: SKF-93479[1][3]

Structure:

Caption: Chemical structure of Lupitidine.

Physicochemical Properties
Experimentally determined physicochemical data for Lupitidine are not readily available in the

public domain. The following table summarizes computed data from publicly accessible

databases.

Property Value Source

Molecular Weight 413.5 g/mol PubChem[2]

XLogP3 1.5 PubChem[2]

Hydrogen Bond Donors 2 PubChem[2]

Hydrogen Bond Acceptors 7 PubChem[2]

Rotatable Bond Count 9 PubChem[2]

Topological Polar Surface Area 108 Å² PubChem[2]

Solubility (Lupitidine HCl) Soluble in DMSO MedKoo Biosciences[4]

Synthesis
Several synthetic routes for Lupitidine (SKF-93479) have been described, primarily in patent

literature. A common approach involves the condensation of key intermediates.

Experimental Protocol: A Representative Synthetic
Route
This protocol is a composite representation based on published synthetic schemes.

Synthesis of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil:
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Condensation of 6-methylpyridine-3-carboxaldehyde with malonic acid in the presence of

piperidine in refluxing pyridine yields 3-(6-methyl-3-pyridyl)acrylic acid.

Esterification with ethanol and sulfuric acid affords ethyl 3-(6-methyl-3-pyridyl)acrylate.

Reduction of the acrylate with hydrogen over a palladium on carbon catalyst in ethanol

yields ethyl 3-(6-methyl-3-pyridyl)propionate.

Cyclization of the propionate with ethyl formate and thiourea using sodium in an ether-

ethanol mixture gives 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.[5]

Synthesis of 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone:

Methylation of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil with methyl iodide and sodium

hydroxide in hot water yields the corresponding 2-methylthio-4-pyrimidone.[5]

Synthesis of 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine:

This intermediate can be prepared through various methods, often involving the Mannich

reaction on a furan precursor.

Final Condensation:

Condensation of 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone with 2-[(5-

dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine yields

Lupitidine.[5]

Pharmacology
Mechanism of Action
Lupitidine is a competitive antagonist of the histamine H2 receptor.[1] These receptors are

located on the parietal cells of the gastric mucosa and play a crucial role in the secretion of

gastric acid. By blocking the binding of histamine to H2 receptors, Lupitidine effectively

reduces both basal and stimulated gastric acid secretion.

Histamine H2 Receptor Signaling Pathway
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The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by

histamine, initiates a signaling cascade leading to the production of gastric acid.
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Caption: Histamine H2 Receptor Signaling Pathway.

Pharmacodynamics
Lupitidine is characterized by its potent and long-lasting H2 receptor antagonism. In a study

using the human gastric cancer cell line HGT-1, SKF-93479 showed a potency equal to that of

cimetidine.[6] The study also highlighted the slow dissociation of Lupitidine from the H2

receptor, with a dissociation half-time of 120 minutes, which contributes to its long duration of

action.[6]

Parameter Value Species/System Source

Relative Potency (vs.

Cimetidine)
100 HGT-1 cells PubMed[6]

Dissociation Half-time 120 minutes HGT-1 cells PubMed[6]

Inhibition of Nocturnal

Acid Secretion
Demonstrated Humans Wikipedia[1]

Pharmacokinetics
Detailed pharmacokinetic parameters for Lupitidine are not extensively published. However,

its long duration of action suggests a favorable pharmacokinetic profile, likely characterized by
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a long plasma half-life. A study involving an assay for SKF-93479 in human plasma indicated

that after a single oral dose, plasma concentrations could be monitored for up to 70 hours.[7]

This suggests a significantly longer half-life compared to other H2 receptor antagonists like

ranitidine (elimination half-life of approximately 1.9 hours).[8]

Experimental Methodologies
Assay for H2-Receptor Antagonist Activity
The antagonist activity of compounds like Lupitidine can be determined using in vitro

functional assays that measure the inhibition of histamine-induced responses. A common

method is to quantify the inhibition of histamine-stimulated cyclic AMP (cAMP) production in

cells expressing the H2 receptor.
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Caption: Experimental workflow for an in vitro H2 receptor antagonist assay.
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Analytical Method for Plasma Concentration
A selective assay for the quantification of SKF-93479 in human plasma has been developed

using normal-phase high-performance liquid chromatography (HPLC) with UV detection. The

method involves a liquid-liquid extraction of the drug from plasma samples. This assay is

reported to be accurate and precise enough to determine concentrations as low as 0.025 mg/L.

[7]

Conclusion
Lupitidine (SKF-93479) is a potent, long-acting H2 receptor antagonist with a distinct chemical

structure. Its prolonged duration of action, attributed to its slow dissociation from the H2

receptor, made it a promising candidate for the treatment of acid-related gastrointestinal

disorders. Although it was not commercialized, the study of Lupitidine has contributed to the

understanding of H2 receptor pharmacology. This technical guide provides a consolidated

resource of its chemical and pharmacological properties, which may be of value to researchers

in the ongoing development of novel therapeutics targeting the histamine H2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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